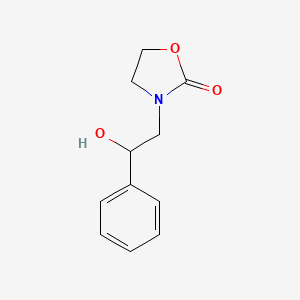

3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis

This would involve detailing the reactions that the compound can undergo, including its reactivity and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications

Antibacterial Agent Research

3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one, as part of the oxazolidinone class, shows significant potential as an antibacterial agent. Oxazolidinones are known for their unique mechanism of inhibiting bacterial protein synthesis. Studies have demonstrated their efficacy against a variety of bacterial clinical isolates, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, among others. They are also effective against strains resistant to common antibiotics, suggesting their potential in treating multidrug-resistant bacterial infections (Zurenko et al., 1996).

Synthesis Research

Research has also focused on the synthesis aspects of oxazolidin-2-ones. Electrochemical hydroxylation methods have been developed to synthesize derivatives like 4-hydroxy-1,3-oxazolidin-2-one, which is a substantial side product in certain reactions. Improved synthesis methods for related compounds have also been investigated, indicating a broad interest in the chemical manipulation and synthesis of oxazolidinone derivatives for various applications (Tavernier et al., 2010).

Pharmaceutical Chemistry

In pharmaceutical chemistry, oxazolidinones like 3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one are involved in reactions leading to various biologically active compounds. For instance, they have been used in the synthesis of nonproteinogenic amino acids, highlighting their role in creating novel molecules with potential pharmaceutical applications (Wee & Mcleod, 2003).

Catalysis and Green Chemistry

Recent advances include the use of oxazolidinones in catalysis, particularly in the context of green chemistry. For example, they have been involved in reactions for the simultaneous synthesis of fine chemicals, demonstrating their role in sustainable and atom-economical chemical processes (Du et al., 2021).

Enzymatic Synthesis

In enzymatic synthesis, oxazolidinones have been synthesized using various catalysts, with studies exploring the kinetics and mechanisms of these reactions. This emphasizes the role of oxazolidinones in enzymatic processes, which could have implications in pharmaceutical manufacturing and other industrial applications (Yadav & Pawar, 2014).

Safety And Hazards

properties

IUPAC Name |

3-(2-hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(9-4-2-1-3-5-9)8-12-6-7-15-11(12)14/h1-5,10,13H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAINKWDKGNVXFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxy-2-phenylethyl)-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-7-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2981868.png)

![N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide](/img/structure/B2981870.png)

![Cyclohex-3-en-1-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2981872.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981873.png)

![7-(4-Methylbenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2981877.png)

![N~1~-[5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl]-2-methylpropanamide](/img/structure/B2981881.png)

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2981886.png)

![1-(cyclopentylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2981890.png)

![7-(3,4-Dimethoxyphenyl)-5-(2-methoxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2981891.png)